molecular formula C14H21NO2 B13880945 Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate

Cat. No.: B13880945
M. Wt: 235.32 g/mol
InChI Key: MSCHCRBLZQSGBR-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-2-phenylpropylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties.

    Methyl 2-[(2-methyl-2-phenylpropyl)amino]acetate: A closely related compound with a methyl group instead of an ethyl group.

    Isopropyl 2-[(2-methyl-2-phenylpropyl)amino]acetate: Another similar compound with an isopropyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ester group with a 2-methyl-2-phenylpropylamine moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate

InChI

InChI=1S/C14H21NO2/c1-4-17-13(16)10-15-11-14(2,3)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3

InChI Key

MSCHCRBLZQSGBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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